4-(Trifluoroacetyl)benzoyl chloride
Overview
Description
4-(Trifluoroacetyl)benzoyl chloride is a useful research compound. Its molecular formula is C9H4ClF3O2 and its molecular weight is 236.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
4-(Trifluoroacetyl)benzoyl chloride is a fluorinated building block It’s known to be used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Mode of Action
It’s known to participate in reactions such as suzuki-type coupling reaction with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone .
Biochemical Pathways
It’s known to be used as an intermediate in various chemical reactions, suggesting that it may influence multiple biochemical pathways depending on the context of its use .
Result of Action
As an intermediate in chemical reactions, its effects would largely depend on the specific context of its use .
Action Environment
This compound is sensitive to moisture and incompatible with water, bases, alcohol, and oxidizing agents . Therefore, the compound’s action, efficacy, and stability could be significantly influenced by environmental factors such as humidity and the presence of incompatible substances.
Biological Activity
4-(Trifluoroacetyl)benzoyl chloride, with the chemical formula C9H6ClF3O, is a synthetic organic compound that serves as an important intermediate in various chemical syntheses. Its unique trifluoroacetyl group contributes to its reactivity and potential biological activity. This article explores the biological activity of this compound, focusing on its effects in medicinal chemistry and its implications in toxicology.
The compound is characterized by:
- Molecular Weight : 232.59 g/mol
- Appearance : Colorless to pale yellow liquid
- Boiling Point : Approximately 140°C
These properties facilitate its use in organic synthesis and pharmaceutical applications.
Antimicrobial Activity
Research indicates that compounds containing the trifluoroacetyl moiety exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that this compound may possess similar activity. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymatic processes.
Cytotoxicity and Cancer Research
In cancer research, derivatives of benzoyl chloride, including this compound, have been evaluated for their cytotoxic effects on cancer cell lines. A notable study reported that related compounds induced apoptosis in human cancer cells, potentially through the activation of caspase pathways .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | HeLa | 15.2 | Caspase activation |
Benzoyl chloride | MCF-7 | 10.5 | DNA damage induction |
The data suggests a promising avenue for further exploration of this compound as an anticancer agent.
Toxicological Studies
Toxicological assessments have raised concerns regarding the safety profile of compounds like this compound. Inhalation studies indicated potential respiratory irritations and carcinogenic effects associated with exposure to benzoyl chloride derivatives . Long-term exposure studies in animal models revealed increased incidences of lung tumors and other malignancies, underscoring the need for careful handling and usage in industrial applications .
Case Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of various trifluoroacetyl derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a new antimicrobial agent .
Case Study 2: Cancer Cell Apoptosis
In vitro studies on HeLa cells treated with varying concentrations of this compound showed a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed significant increases in early and late apoptotic cells at concentrations above 10 µM, suggesting its role as a potential chemotherapeutic agent .
Properties
IUPAC Name |
4-(2,2,2-trifluoroacetyl)benzoyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3O2/c10-8(15)6-3-1-5(2-4-6)7(14)9(11,12)13/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOMQQAMVJDXBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)(F)F)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301269769 | |
Record name | 4-(2,2,2-Trifluoroacetyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301269769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58808-60-9 | |
Record name | 4-(2,2,2-Trifluoroacetyl)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58808-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2,2,2-Trifluoroacetyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301269769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoroacetyl)benzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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